2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-20-10-8-18(9-11-20)16-24(28)26-17-23(27-12-14-29-15-13-27)22-7-3-5-19-4-1-2-6-21(19)22/h1-11,23H,12-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGPEQPNPHPTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 392.47 g/mol. The compound features a fluorophenyl group, a morpholine moiety, and a naphthalene structure, which may contribute to its biological properties.
Research indicates that the compound may exhibit various mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. The presence of the morpholine group suggests potential activity in modulating neurotransmitter systems, while the naphthalene moiety may enhance lipophilicity, facilitating membrane penetration.
Antimicrobial Activity
A study on related compounds showed significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Although specific data for 2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide is limited, its structural similarity to active derivatives suggests potential antimicrobial efficacy.
Antitumor Activity
The compound's structure may also indicate potential antitumor activity. Research on similar compounds has shown that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines . For instance, compounds with naphthalene rings exhibited significant growth inhibition in HT29 colon cancer cells.
Case Studies
- Antimicrobial Evaluation : In an in vitro study, derivatives similar to 2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain structural features contributed to enhanced antibacterial activity .
- Cytotoxicity Assays : Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity . This suggests that the fluorophenyl and morpholine groups in our compound could similarly influence its antitumor properties.
Data Tables
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic properties. A study evaluated its anti-hyperalgesic effects in chronic pain models, demonstrating a marked reduction in pain perception compared to control groups. The mechanism of action appears to involve modulation of pain pathways, potentially through interactions with opioid receptors or other pain-related signaling pathways .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the naphthalene moiety is believed to enhance its ability to penetrate cellular membranes and induce apoptosis in malignant cells. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and morpholine groups can significantly impact its anticancer efficacy .
Neuroprotective Properties
Preliminary studies suggest that 2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Cytotoxicity
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide
- Key Differences : Replaces the 4-fluorophenyl group with a naphthalen-2-yloxy moiety.
- Activity : Exhibits cytotoxicity comparable to cisplatin (IC₅₀ = 3.16 µM/mL in HeLa cells) .
N-(3-Chloro-4-fluorophenyl)-2-(Naphthalen-1-yl)acetamide
- Key Differences: Lacks the morpholinoethyl group but shares the naphthalen-1-yl and fluorophenyl motifs.
- Relevance: The morpholinoethyl group in the target compound could improve solubility via hydrogen bonding (N–H···O interactions).
2-(4-Ethoxyphenyl)-N-[2-(4-Fluorophenyl)ethyl]acetamide
- Key Differences: Substitutes the morpholino-naphthalenylethyl group with a simpler 4-ethoxyphenyl and 4-fluorophenethyl chain.
- Physicochemical Properties : LogP = 2.74, moderate solubility (logSw = -3.001) .
- Comparison: The target compound’s morpholino group may increase hydrophilicity, balancing the lipophilic naphthalene.
Pharmacological and Physicochemical Properties
*Estimated based on structural similarity.
Receptor Targeting and Selectivity
- MT2 Receptor Ligands: Analogs like UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) show MT2 selectivity for sleep regulation . The target compound’s naphthalene may enhance affinity for hydrophobic binding pockets.
- GPR139 Agonists : Derivatives with aryl-ethylacetamide backbones (e.g., 20a-l in ) indicate structural versatility for receptor modulation.
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide?
The synthesis typically involves multi-step organic reactions , starting with functionalization of the fluorophenyl group, followed by coupling with the morpholinoethyl-naphthalene intermediate. Key steps include:
- Acylation : Reaction of 4-fluorophenylacetic acid with thionyl chloride to form the acyl chloride intermediate.
- Nucleophilic substitution : Reaction of the intermediate with 2-morpholino-2-(naphthalen-1-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography or recrystallization to isolate the final product. Note: Solvent choice (e.g., DMF or THF) and temperature control are critical for optimizing yield and purity .
Q. How can researchers confirm structural integrity and purity of this compound?
Analytical techniques include:
- NMR spectroscopy : , , and NMR to verify substituent positions and absence of byproducts .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .
- HPLC : For assessing purity (>95% by area under the curve) .
- X-ray crystallography (if crystals are obtainable): To resolve stereochemical ambiguities .
Advanced Research Questions
Q. What experimental strategies can address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions may arise from structural analogs (e.g., substitution of fluorine with chlorine or morpholino with piperidine). To resolve discrepancies:
- Systematic SAR : Synthesize and test analogs with incremental modifications (e.g., 4-chlorophenyl or naphthalen-2-yl variants) .
- Computational modeling : Use molecular docking to compare binding affinities with target proteins (e.g., kinases or GPCRs) .
- Biological assays : Replicate studies under standardized conditions (e.g., cell lines, IC protocols) to minimize variability .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Key parameters include:
- Temperature control : Low temperatures (0–5°C) during acylation to prevent decomposition .
- Catalyst selection : Use of coupling agents like HATU or EDCI for efficient amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Real-time monitoring : TLC or in-situ IR spectroscopy to track reaction progress .
Q. What methodologies are suitable for studying the compound’s interaction with biological targets?
Advanced approaches include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics with purified receptors .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to its target .
- Metabolic profiling : LC-MS to identify metabolites in vitro (e.g., liver microsomes) and assess stability .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
X-ray crystallography provides:
- Dihedral angles : Between fluorophenyl, morpholino, and naphthalene moieties (e.g., angles ~60° in related compounds ).
- Hydrogen bonding : Identification of N–H···O interactions stabilizing the crystal lattice .
- Torsional strain analysis : Detect steric clashes influencing bioactivity .
Data Interpretation & Conflict Resolution
Q. How should researchers handle discrepancies in spectroscopic data across studies?
- Cross-validation : Compare NMR chemical shifts with structurally similar compounds (e.g., PubChem entries ).
- Dynamic proton exchange : Investigate solvent effects (e.g., DMSO vs. CDCl) on NMR peak splitting .
- Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers or degradation products .
Q. What factors could explain variability in biological assay results?
- Cellular context : Differences in cell permeability or efflux pump expression .
- Redox sensitivity : Fluorophenyl groups may alter compound stability under assay conditions (e.g., ROS generation) .
- Protein binding : Serum albumin interactions reducing free compound concentration .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| DCM | 0–5 | None | 62 | 90 | |
| DMF | 25 | EDCI | 78 | 95 | |
| THF | 40 | HATU | 85 | 97 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 7.8–8.2 (naphthalene H), δ 4.3 (morpholino CH), δ 3.6 (acetamide CH) | |
| HRMS (ESI+) | [M+H] m/z 437.18 (calculated), 437.17 (observed) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
